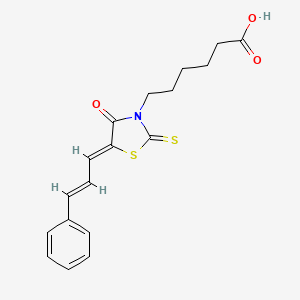

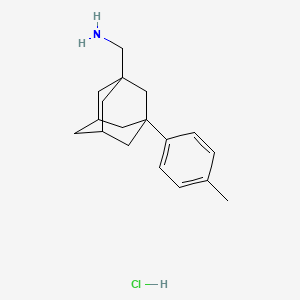

![molecular formula C13H17N3OS B2952744 3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol CAS No. 40106-50-1](/img/structure/B2952744.png)

3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol” belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new tetrahydro1benzothieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer have been synthesized by click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using direct methods and refined to reliability . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .科学的研究の応用

Pharmacological Research

This compound has potential applications in pharmacological research due to its unique structure. It could be used to study interactions with various biological targets, such as enzymes or receptors. For instance, it may interact with serine/threonine-protein kinase Chk1, which plays a role in cell cycle control . Understanding these interactions can lead to the development of new drugs or therapeutic strategies.

Antibacterial Activity

Compounds similar to 3-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol have shown antibacterial activity . This suggests that it could be synthesized and tested against various bacterial strains to assess its efficacy as an antibacterial agent, potentially leading to new treatments for bacterial infections.

Cancer Research

The structural similarity of this compound to other thienopyrimidines, which have been synthesized and tested for therapeutic responses in cancer cell lines, indicates that it may have applications in cancer research . It could be used to explore new pathways for cancer treatment or to understand the mechanisms of existing drugs.

将来の方向性

The future directions for this compound could involve further exploration of its potential interactions and effects. For instance, a related compound exhibited significant activity against several cancer cell lines, including SF-539 (CNS cancer), HCT-116 (colon cancer), OVCAR-8 (ovarian cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia) . This suggests potential applications in cancer research and treatment.

作用機序

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can potentially influence cell cycle progression and DNA repair mechanisms.

Mode of Action

This could inhibit the enzyme’s activity, leading to alterations in cell cycle progression and DNA repair processes .

Biochemical Pathways

The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect the DNA damage response pathway . This pathway is critical for maintaining genomic stability, and disruptions can lead to cell cycle arrest, apoptosis, or senescence .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on the DNA damage response pathway. By inhibiting Serine/threonine-protein kinase Chk1, the compound could disrupt cell cycle regulation, potentially leading to cell cycle arrest or apoptosis .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other drugs, the physiological state of the cells, and the physical and chemical conditions within the cells. Specific details about how these factors might influence the action of this compound are currently unknown .

特性

IUPAC Name |

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c17-7-3-6-14-12-11-9-4-1-2-5-10(9)18-13(11)16-8-15-12/h8,17H,1-7H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPVEOLEBHBUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

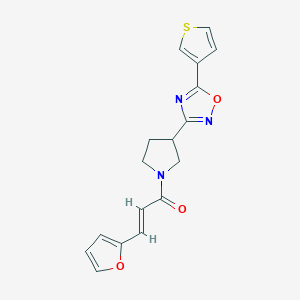

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

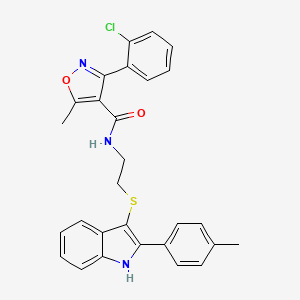

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

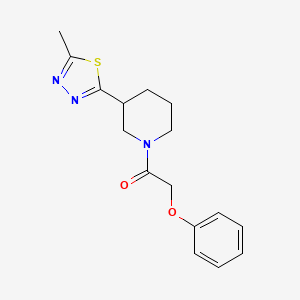

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2952670.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)

![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![3-benzyl-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)